molecular formula C25H30N4O2 B4046142 (1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol

(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B4046142
M. Wt: 418.5 g/mol
InChI Key: TWWWZQOPYLPWEB-UHFFFAOYSA-N
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Description

(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.23687621 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been developed as efficient catalysts for C-N bond formation through a hydrogen-borrowing strategy under solvent-free conditions. These complexes demonstrate high efficiency in various C-N bond-forming reactions, highlighting the role of ruthenium-based catalysts in chemical synthesis (Donthireddy et al., 2020).

N-Methylation and Transfer Hydrogenation

  • A clean and cost-competitive method using methanol as both C1 synthon and H2 source for selective N-methylation of amines has been developed. This method employs RuCl3.xH2O as a ligand-free catalyst, demonstrating the potential of methanol in organic synthesis and showcasing the production of N-methylated products and pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Antimicrobial Activity

  • New pyridine derivatives have been synthesized and screened for in vitro antimicrobial activity. These compounds show variable and modest activity against investigated bacterial and fungal strains, pointing to the potential for developing new antimicrobial agents from complex organic compounds (Patel et al., 2011).

Reaction Kinetics

  • The kinetics of nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines in methanol and benzene have been studied, providing insight into the factors influencing these reactions. This research contributes to a deeper understanding of the mechanisms underlying nucleophilic substitutions and their dependence on solvent and amine type (Fathalla et al., 2006).

Fluorescence Properties

  • A novel fluorescent probe with strong fluorescence and high fluorescence quantum yield has been synthesized, offering insights into the development of new materials for sensing and detection applications. This research underscores the importance of structural design in creating effective fluorescent probes (Wen-yao, 2012).

Properties

IUPAC Name

[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-[3-[(4-methylphenyl)methylamino]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-18-6-8-19(9-7-18)17-27-22-5-3-4-21(16-22)25(31)29-13-10-20(11-14-29)23(30)24-26-12-15-28(24)2/h3-9,12,15-16,20,23,27,30H,10-11,13-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWWZQOPYLPWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)N3CCC(CC3)C(C4=NC=CN4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 3
(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol

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